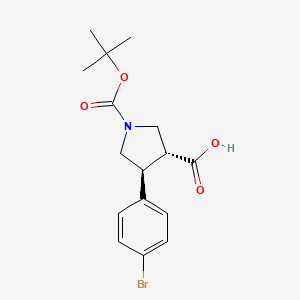

(3R,4S)-4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

Description

Table 1: Key Molecular Parameters for this compound

| Parameter | Value | Reference Method |

|---|---|---|

| Molecular Formula | C₁₆H₂₀BrNO₄ | Spectroscopic Analysis |

| Molecular Weight | 370.24 g/mol | Mass Spectrometry |

| Stereochemical Configuration | (3R,4S) | X-ray Crystallography |

| Ring Conformation | C-gamma-endo | NMR Analysis |

| Rotatable Bonds | 4 | Computational Analysis |

Properties

IUPAC Name |

(3R,4S)-4-(4-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-4-6-11(17)7-5-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJJJGPIDKFWKX-OLZOCXBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660813 | |

| Record name | (3R,4S)-4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217829-96-3 | |

| Record name | (3R,4S)-4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Synthesis:

-

Amino Protection : Glycine ethyl ester is protected with methyl chloroformate (Scheme 1).

-

Cyclization : Treated with ethyl acrylate and lithium tert-butoxide (LiOt-Bu) to form a pyrrolidinone intermediate.

-

Bromophenyl Introduction : Suzuki coupling with 4-bromophenylboronic acid installs the aryl group.

-

Catalytic Hydrogenation : Chiral Ru(II) catalysts (e.g., [(S)-Xyl-P-Phos]Ru(OAc)₂) hydrogenate the double bond, establishing the (3R,4S) configuration.

-

Hydrolysis and Boc Protection : Acidic hydrolysis releases the carboxylic acid, followed by Boc protection.

Performance Metrics :

Industrial Relevance :

-

Avoids column chromatography, using crystallization for purification.

Coupling and Catalytic Hydrogenation Routes

ChemImpex’s technical data for Boc-(±)-trans-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid highlights coupling strategies applicable to the cis isomer:

-

Palladium-Catalyzed Coupling : A boronate ester of 4-bromophenyl is coupled to a pyrrolidine precursor.

-

Diastereomeric Resolution : Chiral auxiliaries or enzymes separate cis/trans isomers post-synthesis.

-

Boc Protection : Standard Boc₂O/4-dimethylaminopyridine (DMAP) conditions.

Efficiency Considerations :

-

Trans vs. Cis Selectivity : Asymmetric hydrogenation or chiral ligands (e.g., BINAP) improve cis isomer yield.

Comparative Analysis of Synthetic Methods

Critical Observations :

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the bromophenyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Introduction of hydroxyl or carbonyl groups.

Reduction: Formation of dehalogenated products.

Substitution: Formation of new carbon-nitrogen or carbon-sulfur bonds.

Scientific Research Applications

Synthesis Routes

The synthesis of (3R,4S)-4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid typically involves multiple steps:

- Formation of Pyrrolidine Ring : The initial step often includes the cyclization of appropriate precursors to form the pyrrolidine structure.

- Introduction of the Bromophenyl Group : This can be achieved through electrophilic aromatic substitution or coupling reactions.

- Boc Protection : The carboxylic acid group is protected using tert-butoxycarbonyl chloride to facilitate further reactions without deactivating the acidic functionality.

The purity and yield of the final product can be optimized through careful selection of reaction conditions and purification techniques such as chromatography.

Medicinal Chemistry

The compound serves as a valuable intermediate in the synthesis of bioactive molecules. Its structural features allow it to act as a scaffold for developing new drugs targeting various diseases. For example, modifications to the pyrrolidine ring can yield compounds with enhanced pharmacological properties.

Drug Discovery

Research has shown that derivatives of this compound exhibit activity against specific biological targets, including enzymes involved in metabolic pathways and receptors linked to disease states.

A notable study demonstrated that compounds derived from this scaffold possess inhibitory effects on certain kinases, which are critical in cancer progression . This highlights its potential as a lead compound in anticancer drug development.

Conformational Studies

The unique stereochemistry of this compound allows researchers to study conformational flexibility and its impact on biological activity. Understanding how changes in conformation affect binding affinity to target proteins is crucial for optimizing drug candidates.

Mechanism of Action

The mechanism of action of (3R,4S)-4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group and the pyrrolidine ring play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

a) Positional Isomer: (3R,4S)-4-(3-Bromophenyl) Analogs

- Example: (3R,4S)-rel-4-(3-Bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid (CAS: 1161787-83-2) Key Difference: Bromine at the 3-position instead of 4-position on the phenyl ring. Impact: Altered steric and electronic properties affect reactivity in cross-coupling reactions. The 3-bromo derivative may exhibit lower regioselectivity in Suzuki-Miyaura couplings compared to the 4-bromo isomer . Molecular Weight: 370.24 g/mol (C₁₆H₂₀BrNO₄) .

b) Halogenated Derivatives: 4-Bromo-3-Fluorophenyl Substituent

- Example: rac-(3R,4S)-4-(4-Bromo-3-fluorophenyl)-1-Boc-pyrrolidine-3-carboxylic acid (CAS: 1805647-28-2) Key Difference: Addition of a fluorine atom at the 3-position of the bromophenyl group. Impact: Increased electron-withdrawing effects enhance stability and modulate lipophilicity. Molecular weight rises to 388.24 g/mol (C₁₆H₁₉BrFNO₄) .

Variations in the Protecting Group

a) Boc vs. tert-Butyl Substituent

- Example : (3R,4S)-4-(3-Bromophenyl)-1-(tert-butyl)pyrrolidine-3-carboxylic acid (Accela SY466686)

b) Amino-Substituted Analogs

- Example: (3R,4S)-4-Amino-1-Boc-pyrrolidine-3-carboxylic acid (CAS: BD257620) Key Difference: Bromophenyl group replaced with an amino group. Molecular weight decreases to 230.26 g/mol (C₁₀H₁₈N₂O₄) .

Heteroaryl and Functionalized Derivatives

a) Pyridinyl-Substituted Analogs

- Example : (3R,4S)-1-Boc-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid

b) Hydroxyphenyl Derivatives

- Example : (3R,4S)-1-Boc-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid (CAS: 959575-09-8)

- Key Difference : Hydroxyl group at the 3-position of the phenyl ring.

- Impact : Increased polarity and susceptibility to oxidation. Marketed by Dayang Chem for specialized synthesis .

Biological Activity

(3R,4S)-4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, also known by its CAS number 1949806-00-1, is a chemical compound with significant potential in pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula: C16H20BrNO4

- Molecular Weight: 370.24 g/mol

- IUPAC Name: (3R,4S)-4-(3-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

- PubChem CID: 44828618

The biological activity of this compound is primarily mediated through its interaction with G protein-coupled receptors (GPCRs). These receptors play a crucial role in various physiological processes by transmitting signals from outside the cell to the inside, influencing cellular responses.

GPCR Interaction

Research has highlighted that compounds similar to this compound can modulate GPCR activity. For instance:

- Activation of Gs proteins : This can lead to increased cyclic AMP levels, affecting various downstream signaling pathways .

- Inhibition of Gi proteins : This may result in decreased adenylyl cyclase activity, impacting metabolic processes .

Therapeutic Applications

The compound has been investigated for its potential therapeutic applications in several areas:

- Cancer Treatment : Its ability to modulate GPCRs suggests a role in cancer therapies, particularly in targeting tumor microenvironments and inhibiting metastasis.

- Neurological Disorders : By affecting neurotransmitter systems via GPCR modulation, it may have implications in treating conditions like anxiety and depression.

- Anti-inflammatory Effects : The compound's interaction with specific receptors can lead to reduced inflammation, making it a candidate for inflammatory disease treatments.

In Vitro Studies

A study conducted on related compounds demonstrated that this compound exhibited significant cytotoxicity against certain cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of specific GPCR pathways .

In Vivo Studies

In animal models, this compound showed promising results in reducing tumor growth when administered alongside standard chemotherapy agents. The combination therapy enhanced the efficacy of existing treatments by targeting multiple pathways involved in tumor progression .

Data Summary Table

| Property | Value |

|---|---|

| Chemical Formula | C16H20BrNO4 |

| Molecular Weight | 370.24 g/mol |

| IUPAC Name | (3R,4S)-4-(3-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid |

| PubChem CID | 44828618 |

| Therapeutic Areas | Cancer treatment, Neurological disorders, Anti-inflammatory effects |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing (3R,4S)-4-(4-bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, and how can stereochemical integrity be maintained?

- Methodological Answer : The compound can be synthesized via stereospecific reactions involving aziridinium ion intermediates, as demonstrated in analogous pyrrolidine derivatives. For example, regioselective chlorination of aziridinium ions followed by cyclization ensures retention of stereochemistry . Key steps include:

- Use of chiral starting materials (e.g., (R)-styrene oxide) to control stereochemistry.

- Cyclization under mild conditions (e.g., 0–20°C in dichloromethane with DMAP and triethylamine) to prevent racemization .

- Boc protection early in the synthesis to stabilize the pyrrolidine ring .

Q. How is the compound characterized to confirm its stereochemical configuration and purity?

- Methodological Answer :

- X-ray crystallography : Resolve absolute configuration, especially for chiral centers at C3 and C4 .

- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol gradients.

- NMR spectroscopy : Analyze coupling constants (e.g., ) to confirm vicinal diastereotopic protons in the pyrrolidine ring .

- Mass spectrometry (HRMS) : Verify molecular formula (e.g., CHBrNO requires m/z 368.0432) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- First-aid measures : In case of inhalation, move to fresh air; for skin contact, wash with soap and water. Consult a physician immediately and provide the SDS .

- Waste disposal : Neutralize acidic residues (from the carboxylic acid group) before disposal in designated halogenated waste containers .

Advanced Research Questions

Q. How can researchers optimize reaction yields for intermediates in the synthesis of this compound?

- Methodological Answer :

- Catalyst screening : Test palladium or copper catalysts for coupling reactions involving the 4-bromophenyl group .

- Solvent optimization : Replace polar aprotic solvents (DMF) with toluene or dichloromethane to enhance regioselectivity in cyclization steps .

- Temperature control : Maintain subambient temperatures (0–5°C) during Boc protection to minimize side reactions .

Q. What strategies are effective for resolving diastereomers during the synthesis of stereoisomeric analogs?

- Methodological Answer :

- Dynamic kinetic resolution (DKR) : Use chiral catalysts (e.g., Ru-based) to bias the equilibrium toward the desired (3R,4S) diastereomer .

- Crystallization-induced diastereomer transformation (CIDT) : Leverage differential solubility of diastereomeric salts (e.g., with L-tartaric acid) .

- Chromatographic separation : Employ flash chromatography with silica gel modified with chiral selectors (e.g., cellulose triacetate) .

Q. How does the electronic nature of the 4-bromophenyl substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura coupling : The bromine atom acts as a leaving group, enabling palladium-catalyzed coupling with boronic acids. Steric hindrance from the tert-butyl group slows reactivity, requiring elevated temperatures (80–100°C) .

- Buchwald-Hartwig amination : Use BrettPhos or XantPhos ligands to facilitate C–N bond formation at the para position .

- DFT calculations : Model the electron-withdrawing effect of bromine on the aromatic ring to predict regioselectivity in electrophilic substitutions .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

- Methodological Answer :

- LC-MS/MS : Detect sub-ppm levels of de-brominated or de-Boc byproducts using a C18 column and MRM transitions .

- NMR relaxation editing : Suppress signals from the major component to enhance visibility of low-concentration impurities (e.g., residual solvents like DCM) .

- ICP-MS : Quantify heavy metal catalysts (e.g., Pd) to ensure compliance with ICH Q3D guidelines (<10 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.